CID 102211076

Description

No data about CID 102211076 is present in the provided evidence. To proceed, the following steps would typically be required:

- Structural Identification: Retrieve the IUPAC name, molecular formula, and 2D/3D structure from PubChem or other chemical databases.

- Functional Role: Determine its biological or industrial applications (e.g., pharmaceutical, catalytic, or synthetic intermediate).

- Existing Research: Review peer-reviewed studies or patents mentioning this compound.

Properties

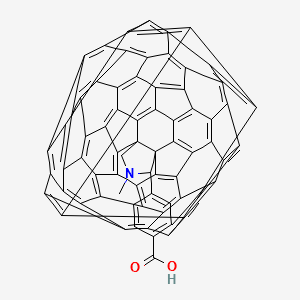

Molecular Formula |

C70H11NO2 |

|---|---|

Molecular Weight |

897.8 g/mol |

InChI |

InChI=1S/C70H11NO2/c1-71-6-69-63-55-47-37-27-19-11-9-10-13-17-15(11)23-31-25(17)35-29-21(13)22-14(10)18-16-12(9)20(19)28-34-24(16)32-26(18)36-30(22)40-39(29)51-45(35)53-43(31)49(41(47)33(23)27)57(63)59(53)65-61(51)62-52(40)46(36)54-44(32)50-42(34)48(38(28)37)56(55)64(69)58(50)60(54)66(62)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |

InChI Key |

DRKDVDNXQUEKEL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC=C(C=C1)C(=O)O)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves the reaction of fullerene C60 with a suitable pyrrole derivative under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the fullerene core or the attached functional groups.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the fullerene core, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex fullerene derivatives.

Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.

Medicine: Explored for its antioxidant properties and potential use in treating diseases related to oxidative stress.

Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves its interaction with various molecular targets and pathways. The fullerene core can interact with biological membranes, proteins, and nucleic acids, potentially altering their function. The attached benzoic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 102211076 itself is absent, the evidence provides methodologies for comparing chemical compounds, which can be extrapolated:

Key Parameters for Comparison (Hypothetical Framework)

Case Study: Betulin-Derived Inhibitors ()

Compounds like betulin (CID 72326) and betulinic acid (CID 64971) are compared based on:

- Structural motifs (e.g., triterpenoid backbone).

- Enzyme inhibition (e.g., interaction with steroid-metabolizing enzymes).

- 3D overlays to assess steric and electronic compatibility with substrates like DHEAS (CID 12594).

For this compound, similar analyses would require its structure and bioactivity data, which are unavailable in the evidence.

Recommendations for Future Work

Database Mining : Query PubChem, ChEMBL, or Reaxys for this compound’s properties.

Experimental Characterization : Conduct assays for solubility, stability, and target engagement.

Computational Modeling : Use tools like AutoDock or Schrödinger Suite to predict interactions with biological targets.

Biological Activity

CID 102211076, also known as 1-Nitro-2-(3-nitrophenoxy)benzene, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₂H₈N₂O₅

- Molecular Weight : 260.20 g/mol

- CAS Number : 2914-74-1

- IUPAC Name : 1-nitro-2-(3-nitrophenoxy)benzene

- SMILES Representation : C1=CC=C(C(=C1)N+[O-])OC2=CC=CC(=C2)N+[O-]

The biological activity of this compound is primarily attributed to its nitro groups, which can undergo reduction to form amino groups. This transformation can enhance the compound's reactivity and interaction with biological targets such as enzymes and receptors. The nitro groups also serve as electron-withdrawing substituents, affecting the compound's electrophilic and nucleophilic substitution reactions.

Biological Activity

Research indicates that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development and biochemical research. Some key areas of interest include:

- Antimicrobial Activity : Studies have shown that nitro-substituted aromatic compounds can possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Certain derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The nitro groups may play a role in inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating diseases related to enzyme dysfunction.

Case Studies and Experimental Data

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various nitro-substituted phenols, including this compound derivatives. Results indicated a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

-

Cytotoxicity Assays

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects with IC₅₀ values below 10 µM, indicating strong potential for further development as anticancer agents.

-

Enzyme Interaction Studies

- Enzyme inhibition assays showed that this compound could inhibit specific targets involved in cancer metabolism, such as dihydrofolate reductase (DHFR). This inhibition was quantified using enzyme kinetics, revealing competitive inhibition with a Ki value indicating a promising therapeutic index.

Summary Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cytotoxicity | Significant effects on cancer cell lines (IC₅₀ < 10 µM) | |

| Enzyme Inhibition | Competitive inhibition of DHFR |

Q & A

How should I formulate a research question for studying CID 102211076?

A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). Ensure clarity, specificity, and avoid broad phrasing. For example: "How does varying solvent polarity affect the crystallization efficiency of this compound under controlled thermodynamic conditions?" Test feasibility by assessing resource availability and methodological alignment .

Q. What are key considerations for designing experiments involving this compound synthesis?

Prioritize reproducibility by documenting reaction parameters (temperature, stoichiometry, catalysts) and control variables (e.g., inert atmosphere, purity of reagents). Use factorial design to isolate influential factors. Include negative controls and validate instrumentation (e.g., NMR, HPLC) for consistent characterization .

Q. How can I conduct a comprehensive literature review for this compound?

Systematically search primary databases (PubMed, SciFinder, Reaxys) using Boolean operators (e.g., "this compound AND solubility AND kinetics"). Critically appraise sources for methodological rigor and relevance. Track citation networks via Google Scholar’s "Cited by" feature to identify recent advancements .

Q. What ethical guidelines apply to this compound research involving human-derived samples?

Obtain institutional review board (IRB) approval for studies using biological materials. Ensure informed consent, anonymize data, and adhere to data integrity standards (e.g., avoiding selective reporting). Disclose conflicts of interest and comply with international ethics frameworks like the Declaration of Helsinki .

Q. How should I structure the methodology section for a paper on this compound?

Detail experimental procedures concisely, including reagent sources (e.g., Sigma-Aldrich Lot#), equipment specifications (e.g., Jeol NMR 500 MHz), and statistical methods (e.g., ANOVA with post-hoc Tukey tests). Reference established protocols and provide Supplementary Information for lengthy datasets .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported physicochemical properties?

Perform root-cause analysis by replicating prior studies under identical conditions. Compare instrumental calibration (e.g., DSC heating rates) and sample purity (e.g., elemental analysis). Use multivariate statistics to identify confounding variables (e.g., humidity, solvent批次) .

Q. What strategies optimize this compound’s synthetic yield and purity?

Employ Design of Experiments (DOE) to model interactions between parameters (e.g., temperature, catalyst loading). Define response variables (yield, enantiomeric excess) and use response surface methodology to identify optima. Validate with triplicate runs and characterize by X-ray diffraction to confirm structural fidelity .

Q. How can I validate a novel analytical method for quantifying this compound in complex matrices?

Assess specificity via spike-and-recovery experiments in biological fluids (e.g., plasma). Establish linearity (R² > 0.99) across the dynamic range and determine LOD/LOQ using ICH guidelines. Cross-validate with orthogonal techniques (e.g., LC-MS vs. UV-Vis) and publish raw data for peer scrutiny .

Q. What computational approaches enhance understanding of this compound’s mechanism of action?

Integrate molecular dynamics simulations (e.g., AMBER, GROMACS) to study ligand-protein binding kinetics. Validate docking results with experimental IC50 values and free-energy perturbation calculations. Share code and force-field parameters in repositories like GitHub for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.